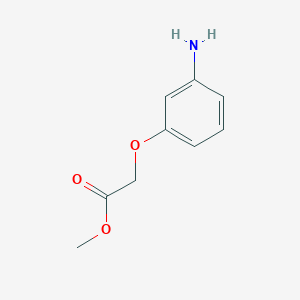

Methyl 2-(3-aminophenoxy)acetate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-(3-aminophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENTXTUUBRDTST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301772 | |

| Record name | Methyl 2-(3-aminophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158196-47-5 | |

| Record name | Methyl 2-(3-aminophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158196-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(3-aminophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(3-aminophenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Methyl 2-(3-aminophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(3-aminophenoxy)acetate, a valuable intermediate in pharmaceutical and materials science research. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely applicable method. This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanism to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is an organic compound featuring both an amine and an ester functional group, making it a versatile building block in the synthesis of more complex molecules. Its structure is of interest in the development of novel pharmaceutical agents and functional materials. The synthesis of this compound is typically achieved through a Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. This guide will focus on the synthesis from 3-aminophenol and methyl chloroacetate.

Synthesis of this compound

The principal method for the synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via the deprotonation of the hydroxyl group of 3-aminophenol by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of methyl chloroacetate, leading to the formation of the ether linkage and displacement of the chloride ion.

Reaction Scheme

The overall reaction can be depicted as follows:

Reaction of 3-aminophenol with methyl chloroacetate in the presence of a base to yield this compound.

Experimental Protocol

This protocol details a representative procedure for the synthesis of this compound.

Materials:

-

3-Aminophenol

-

Methyl chloroacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration (e.g., Büchner funnel and flask)

-

Apparatus for column chromatography (optional)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Addition of Reagent: Stir the suspension at room temperature and add methyl chloroacetate (1.1 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Quantitative Data

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Appearance | Off-white to light brown solid or oil |

| Melting Point | 74.34 °C (Predicted) |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data |

| ¹H NMR | Chemical shifts (δ) in ppm relative to TMS.δ 7.10 (t, J=8.0 Hz, 1H, Ar-H), 6.40-6.30 (m, 3H, Ar-H), 4.60 (s, 2H, O-CH₂), 3.75 (s, 3H, O-CH₃), 3.70 (br s, 2H, NH₂) |

| ¹³C NMR | Chemical shifts (δ) in ppm.δ 169.5 (C=O), 159.0 (C-O), 147.5 (C-N), 130.0 (Ar-CH), 108.0 (Ar-CH), 105.5 (Ar-CH), 101.0 (Ar-CH), 65.0 (O-CH₂), 52.0 (O-CH₃) |

| Infrared (IR) | Characteristic absorption bands (ν) in cm⁻¹.3450-3300 (N-H stretching, amine), 3050 (aromatic C-H stretching), 2950 (aliphatic C-H stretching), 1750 (C=O stretching, ester), 1620, 1590 (C=C stretching, aromatic), 1220 (C-O stretching, ether) |

| Mass Spectrometry (MS) | m/z values for major fragments.181 (M⁺), 122 ([M-COOCH₃]⁺), 108 ([M-CH₂COOCH₃]⁺) |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The diagram below outlines the logical steps of the Williamson ether synthesis mechanism for this reaction.

Caption: Mechanism of the Williamson ether synthesis.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. By following the outlined experimental protocol and utilizing the provided characterization data, researchers and drug development professionals can reliably produce and verify this important chemical intermediate for their research and development endeavors. The included diagrams offer a clear visual representation of the synthetic process and its underlying mechanism, further aiding in the successful execution and understanding of this chemical transformation.

Methyl 2-(3-aminophenoxy)acetate chemical properties

An In-depth Technical Guide on the Core Chemical Properties of Methyl 2-(3-aminophenoxy)acetate

Abstract

This compound is an aromatic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its structure, incorporating a primary amine, an ether linkage, and a methyl ester, provides multiple reaction sites for chemical modification. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, a proposed synthesis protocol, and safety information. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 158196-47-5 | [1][2] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Appearance | Solid (form not specified) | |

| Purity | ≥98% (typical) | [2] |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

| XLogP3 | 0.7 | [1] |

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation and purity assessment of this compound. While comprehensive experimental spectra are not widely published, predicted data and key identifiers are available.

| Spectroscopic Data | Value | Source |

| SMILES | COC(=O)COC1=CC=CC(=C1)N | [1] |

| InChI | InChI=1S/C9H11NO3/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6,10H2,1H3 | [1] |

| InChIKey | XENTXTUUBRDTST-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 181.07389321 Da | [1] |

| Predicted MS/MS | Predicted Collision Cross Section (CCS) values are available for various adducts, such as [M+H]⁺ at 136.8 Ų and [M+Na]⁺ at 144.2 Ų. | [3] |

Synthesis and Reactivity

This compound is not a naturally occurring compound and must be synthesized. A common and logical approach for its preparation is through a Williamson ether synthesis.

Proposed Synthesis Pathway

The synthesis involves the reaction of 3-aminophenol with a methyl haloacetate (such as methyl chloroacetate or methyl bromoacetate) in the presence of a suitable base. The base deprotonates the phenolic hydroxyl group of 3-aminophenol, forming a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the methyl haloacetate to form the ether linkage.

References

In-Depth Technical Guide: Methyl 2-(3-aminophenoxy)acetate (CAS 158196-47-5)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Methyl 2-(3-aminophenoxy)acetate is an organic chemical compound with the CAS number 158196-47-5. It belongs to the class of aromatic amines and esters. Its chemical structure features a methyl acetate group linked to an aniline ring through an ether bond at the meta position. This arrangement of functional groups makes it a versatile building block in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | PubChem |

| Molecular Weight | 181.19 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 158196-47-5 | PubChem |

| InChI | InChI=1S/C9H11NO3/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6,10H2,1H3 | PubChem |

| InChIKey | XENTXTUUBRDTST-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | COC(=O)COC1=CC=CC(=C1)N | PubChem |

| Predicted XLogP3 | 0.7 | PubChem |

| Topological Polar Surface Area | 61.6 Ų | PubChem |

Synthesis and Experimental Protocols

-

Williamson Ether Synthesis: Reaction of 3-nitrophenol with a methyl haloacetate (e.g., methyl bromoacetate or methyl chloroacetate) in the presence of a weak base (e.g., potassium carbonate) to form the ether linkage.

-

Nitro Group Reduction: Reduction of the nitro group to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or by using reducing agents like tin(II) chloride or iron in acidic media.

Below is a generalized, hypothetical experimental workflow for the synthesis of this compound. It is crucial to note that this is a proposed pathway and has not been experimentally verified from a cited source for this specific compound.

Caption: Proposed Synthetic Workflow for this compound.

Applications in Research and Drug Development

This compound is primarily classified as a building block or chemical intermediate. Its bifunctional nature, possessing both an amine and an ester group on a phenoxy scaffold, makes it a valuable precursor for the synthesis of a wide range of more complex molecules.

While specific drug development projects involving this exact molecule are not publicly disclosed, compounds with the aminophenoxy acetic acid scaffold are of interest in medicinal chemistry. For instance, derivatives of the isomeric Methyl 2-(4-aminophenoxy)acetate have been utilized in the synthesis of antagonists for the NMDA receptor, which are targets for neurological disorders. The broader class of phenoxyacetic acid derivatives has also been investigated for herbicidal activity.

The presence of the primary amine allows for a variety of chemical modifications, including:

-

Amide bond formation

-

Sulfonamide synthesis

-

Reductive amination

-

Diazotization reactions

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further coupling reactions or serve as a key interacting moiety with biological targets.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Table 2: GHS Hazard Information

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Perspectives

This compound is a readily available chemical intermediate with potential for use in the synthesis of novel compounds for various applications, including drug discovery and materials science. While there is a lack of detailed public information on its specific applications and synthesis, its chemical structure suggests it is a versatile building block.

Future research could focus on the development and publication of a robust and high-yielding synthesis for this compound. Furthermore, the exploration of its use in the creation of libraries of novel compounds for biological screening could uncover potential applications in medicinal chemistry. The logical progression from this intermediate would be its incorporation into lead compounds for various therapeutic targets, leveraging the reactivity of its amine and ester functionalities.

Caption: Logical Progression in Drug Discovery Utilizing this compound.

An In-depth Technical Guide to (3-Aminophenoxy)acetic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (3-Aminophenoxy)acetic acid methyl ester, a molecule of interest in chemical synthesis and drug discovery. This document details its physicochemical properties, spectral data, and a proposed synthesis protocol.

Physicochemical Properties

(3-Aminophenoxy)acetic acid methyl ester, with the CAS number 158196-47-5, is a chemical compound with potential applications as a building block in the synthesis of more complex molecules.[1][2] A summary of its key physicochemical properties is presented in the table below. Please note that while some experimental data is available, other values are computed based on its structure.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[1][2] |

| Molecular Weight | 181.19 g/mol | PubChem[1][2] |

| CAS Number | 158196-47-5 | PubChem[1][2] |

| XLogP3 | 0.7 | Computed by PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | Computed by PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 4 | Computed by PubChem[1][2] |

| Rotatable Bond Count | 4 | Computed by PubChem[1][2] |

| Exact Mass | 181.07389321 Da | Computed by PubChem[1][2] |

| Topological Polar Surface Area | 61.6 Ų | Computed by PubChem[1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectral Characterization

The structural elucidation of (3-Aminophenoxy)acetic acid methyl ester relies on various spectroscopic techniques. While publicly available experimental spectra are limited, commercial suppliers indicate the availability of NMR and LC-MS data.[3][4][5] Predicted spectral data provides valuable insight into the expected chemical shifts and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetate group, the methyl protons of the ester, and the amine protons. The chemical shifts of the aromatic protons will be influenced by the positions of the amino and ether linkages.

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methyl carbon. The chemical shifts will be characteristic of their chemical environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight (181.19). Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group.

Synthesis Protocol

Method 1: Williamson Ether Synthesis followed by Esterification

This two-step synthesis involves the formation of the ether linkage followed by the esterification of the resulting carboxylic acid.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. Methyl 2-(3-aminophenoxy)acetate | C9H11NO3 | CID 10678961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246) [hmdb.ca]

- 4. 158196-47-5|(3-Aminophenoxy)acetic acid methyl ester|BLD Pharm [bldpharm.com]

- 5. zhengyumall.com [zhengyumall.com]

An In-depth Technical Guide to the Infrared Spectrum of Methyl 2-(3-aminophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of Methyl 2-(3-aminophenoxy)acetate. Due to the absence of a publicly available experimental spectrum, this document focuses on the predicted absorption bands based on the functional groups present in the molecule. This information is crucial for the identification and characterization of this compound in a research and drug development setting.

Data Presentation: Predicted Infrared Absorption Bands

The structure of this compound encompasses several key functional groups: an aromatic amine, an ether, and a methyl ester. The table below summarizes the expected vibrational frequencies for these groups. These ranges are based on established infrared spectroscopy correlation tables and provide a reference for researchers analyzing this or similar molecules.

| Wavenumber Range (cm⁻¹) | Functional Group & Vibration | Description of Expected Signal |

| 3500-3300 | N-H Stretch (Amine) | Two distinct, sharp to medium bands are anticipated, characteristic of a primary amine. |

| 3100-3000 | C-H Stretch (Aromatic) | Multiple weak to medium sharp bands resulting from the stretching of C-H bonds on the benzene ring. |

| 3000-2850 | C-H Stretch (Aliphatic) | Weak to medium bands corresponding to the methyl and methylene C-H bond stretching. |

| 1760-1740 | C=O Stretch (Ester) | A strong, sharp absorption band, which is a highly characteristic peak for the carbonyl group in the ester. |

| 1620-1580 & 1500-1450 | C=C Stretch (Aromatic) | Two to four medium to strong, sharp bands due to the stretching of the carbon-carbon bonds within the benzene ring. |

| 1650-1550 | N-H Bend (Amine) | A medium to strong, broad band resulting from the bending vibration of the N-H bonds. |

| 1300-1200 | C-O Stretch (Aryl Ether) | A strong, characteristic band for the aryl-O stretching vibration. |

| 1250-1000 | C-O Stretch (Ester) | Two distinct bands are expected, one for the C-O stretch between the carbonyl carbon and the oxygen, and another for the O-CH₃ stretch. |

| 900-675 | C-H Bend (Aromatic Out-of-Plane) | Strong bands that are indicative of the substitution pattern on the benzene ring. For a meta-substituted ring, specific patterns are expected. |

Experimental Protocols: Acquiring an Infrared Spectrum

The following is a generalized protocol for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

Objective: To obtain the infrared spectrum of this compound for structural elucidation and functional group analysis.

Materials and Equipment:

-

FT-IR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)

-

ATR accessory with a crystal (e.g., diamond, germanium, or zinc selenide)

-

Sample of this compound (solid)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

With the empty and clean ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and the atmosphere. The instrument software will store this spectrum for automatic subtraction from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The required pressure will vary depending on the instrument and the nature of the sample.

-

-

Sample Spectrum Acquisition:

-

Acquire the infrared spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Use the software to label the peaks with their corresponding wavenumbers (cm⁻¹).

-

Compare the obtained peak positions with the expected ranges from the table above to identify the functional groups present in the molecule.

-

Analyze the fingerprint region (typically below 1500 cm⁻¹) for a unique pattern that can be used for compound identification.

-

-

Cleaning:

-

Release the pressure and remove the sample from the ATR crystal.

-

Clean the crystal surface thoroughly with a solvent and lint-free wipes to prepare for the next measurement.

-

Mandatory Visualization

The following diagrams illustrate key workflows relevant to the characterization and development of a novel chemical entity like this compound.

Caption: Workflow for the Characterization of a Novel Compound.

Caption: High-Level Overview of the Drug Development Pipeline.

Methyl 2-(3-aminophenoxy)acetate: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(3-aminophenoxy)acetate. Due to the limited availability of specific experimental solubility data in publicly accessible literature, this document focuses on its predicted solubility based on physicochemical properties and outlines a detailed, standardized experimental protocol for its empirical determination. This guide is intended to support research, drug discovery, and development activities where this compound is of interest.

Physicochemical Properties and Predicted Solubility

This compound is an organic compound with the molecular formula C₉H₁₁NO₃. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | PubChem |

| Molecular Weight | 181.19 g/mol | PubChem |

| CAS Number | 158196-47-5 | PubChem |

| Predicted XLogP3 | 0.7 | PubChem |

The predicted octanol-water partition coefficient (XLogP3) of 0.7 provides an indication of the compound's lipophilicity and, by extension, its likely solubility. A LogP value is the logarithm of the ratio of the concentration of a solute in a two-phase system of n-octanol and water.[1] A positive LogP value, as in this case, suggests a higher affinity for the lipid (octanol) phase, indicating that the compound is more hydrophobic than hydrophilic.[1] Generally, compounds with a LogP value less than 5 are considered to have a favorable profile for oral drug absorption.[1] The relatively low positive XLogP3 value of 0.7 suggests that while this compound is somewhat lipophilic, it is not excessively so, and is likely to exhibit some degree of aqueous solubility.[2] However, it is important to note that solubility is also influenced by factors such as crystal lattice energy, and therefore, experimental determination is crucial for obtaining a precise understanding.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3][4] It involves equilibrating an excess amount of the solid compound in a specific solvent system until a saturated solution is achieved. The concentration of the dissolved compound in the filtered supernatant is then measured.

This protocol outlines a general procedure that can be adapted for determining the solubility of this compound in various aqueous and organic solvents.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Stock Solutions (for calibration curve):

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or Methanol) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed. A preliminary test can be conducted to estimate the approximate amount needed.[5]

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[6] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is confirmed when the measured solubility does not change between time points.[5]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the undissolved solid, centrifuge the samples at a high speed.

-

Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The result is typically expressed in units such as mg/mL, µg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: A flowchart of the shake-flask method for solubility determination.

Signaling Pathways

The query for signaling pathways related to this compound did not yield any specific results. As a small organic molecule, it is not expected to have direct involvement in complex biological signaling pathways in the same manner as a protein or a complex drug molecule. Its biological effects would likely be mediated through its interaction with specific molecular targets, which would need to be determined through further pharmacological studies.

References

- 1. acdlabs.com [acdlabs.com]

- 2. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

Methyl 2-(3-aminophenoxy)acetate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Methyl 2-(3-aminophenoxy)acetate. The information presented herein is crucial for maintaining the integrity, purity, and activity of this compound in research and development settings. Due to a lack of specific stability data for this molecule, the following recommendations are based on the well-established chemical properties of its constituent functional groups—aromatic amines and esters—and general best practices for laboratory chemical handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | PubChem |

| Molecular Weight | 181.19 g/mol | PubChem |

| Appearance | Solid (Color not specified) | CymitQuimica |

| Purity | ≥97% (Typical) | CymitQuimica |

| CAS Number | 158196-47-5 | PubChem |

Stability Profile and Potential Degradation Pathways

This compound contains two primary functional groups that influence its stability: an aromatic amine and a methyl ester. These groups are susceptible to specific degradation pathways.

Oxidation of the Aromatic Amine

Hydrolysis of the Ester

The methyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid (2-(3-aminophenoxy)acetic acid) and methanol. This reaction is typically catalyzed by the presence of acids or bases and is accelerated by moisture and elevated temperatures. Studies on other ester-containing compounds have shown that hydrolysis can occur, particularly at pH values above 5.5[2].

A diagram illustrating these potential degradation pathways is provided below.

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Guidelines

To mitigate degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended. These are based on general guidelines for the storage of aromatic amines and esters.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | Lower temperatures slow down the rates of both oxidation and hydrolysis. Amines should generally be stored at temperatures below 30°C[3]. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to oxygen, thereby preventing oxidation of the aromatic amine group. Amines are prone to oxidation and are often stored in an inert gas atmosphere[4]. |

| Light | Protect from light. Store in amber vials or in a dark location. | Light can catalyze the oxidation of the aromatic amine. Aromatic amines can become colored upon storage due to atmospheric oxidation, which can be accelerated by light[1]. |

| Moisture | Store in a dry environment. Use of a desiccator is recommended. | Prevents hydrolysis of the ester functional group. Amines can be hygroscopic and absorb moisture from the air[3]. |

| Container | Use tightly sealed containers made of inert materials (e.g., amber glass). | Prevents exposure to air and moisture. Containers should be made from compatible materials that do not react with amines[3]. |

Experimental Protocol: General Stability Assessment

For researchers needing to perform a formal stability study, the following general protocol outlines a common approach using High-Performance Liquid Chromatography (HPLC). This protocol should be adapted and validated for the specific analytical method being used.

Objective

To assess the stability of this compound under various stress conditions (e.g., temperature, humidity, light) over a defined period.

Materials

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water, methanol)

-

Buffers of various pH (e.g., pH 4, 7, 9)

-

Calibrated stability chambers (temperature and humidity controlled)

-

Photostability chamber

-

Calibrated HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Experimental Workflow

The general workflow for a stability study is depicted in the diagram below.

References

Methyl 2-(3-aminophenoxy)acetate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Methyl 2-(3-aminophenoxy)acetate is a versatile chemical intermediate with potential applications in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, commercial availability, and detailed protocols for its synthesis and purification.

Core Chemical Data

This compound, with the CAS number 158196-47-5, is an aromatic amine and a methyl ester. Its chemical structure and key properties are summarized in the table below.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₃ | [1][2] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| CAS Number | 158196-47-5 | [1] |

| Appearance | Solid (form may vary by supplier) | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. | |

| SMILES | COC(=O)COC1=CC=CC(=C1)N | [2] |

| InChI | InChI=1S/C9H11NO3/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6,10H2,1H3 | [2] |

Commercial Availability

This compound is available from a variety of commercial chemical suppliers, often as a research-grade chemical. The following table lists some of the known suppliers. Purity levels and available quantities may vary.

| Supplier | Product Name | Purity |

| ChemScene | This compound | ≥98% |

| abcr GmbH | This compound | |

| Reagentia | This compound | |

| AccelaChemBio | This compound | ≥95% |

Additionally, the hydrochloride salt, this compound hydrochloride (CAS No. 1172249-09-0), is also commercially available.

Synthesis and Purification Protocols

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Nitrophenol

-

Methyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of Methyl 2-(3-nitrophenoxy)acetate

-

To a solution of 3-nitrophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude Methyl 2-(3-nitrophenoxy)acetate. This intermediate can be used in the next step without further purification.

Step 2: Reduction of the Nitro Group to Synthesize this compound

-

Dissolve the crude Methyl 2-(3-nitrophenoxy)acetate in a mixture of ethanol and water.

-

Add ammonium chloride (3 equivalents) and iron powder (5 equivalents) to the solution.

-

Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing ethyl acetate concentration in hexane (e.g., starting from 10% ethyl acetate).

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain purified this compound.

Alternatively, for small-scale purification, preparative thin-layer chromatography (prep-TLC) can be employed.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the specific biological activity or the involvement of this compound in any signaling pathways. This compound is primarily utilized as a chemical building block in the synthesis of more complex molecules for various research and development purposes, including drug discovery. As such, its direct biological effects have not been a primary focus of investigation.

Researchers interested in the potential biological applications of this molecule would need to conduct initial in vitro and in vivo screening assays to determine its pharmacological profile.

Experimental and Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: Synthetic and purification workflow for this compound.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

safety and handling of Methyl 2-(3-aminophenoxy)acetate

An In-depth Technical Guide to the Safe Handling of Methyl 2-(3-aminophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not replace a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) for this chemical and adhere to all applicable institutional and regulatory safety protocols.

Executive Summary

This compound is a chemical intermediate with applications in pharmaceutical research and development. This guide provides a comprehensive overview of its known hazards, safe handling procedures, and emergency response protocols. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications[1]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.

Signal Word: Warning

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H11NO3 | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| CAS Number | 69046-91-9 | |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential for minimizing exposure to this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Local exhaust ventilation should be used to control the generation of dust or aerosols.

-

Eyewash stations and safety showers must be readily accessible in the work area.[3]

Personal Protective Equipment (PPE)

| PPE Type | Specifications | Reference |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required in situations with a high risk of splashing. | [3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing, such as a lab coat, should be worn. | [3] |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter should be used. |

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the compound.

Handling

-

Avoid contact with skin and eyes.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In the event of exposure, immediate first aid is crucial.

| Exposure Route | First-Aid Protocol | Reference |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention. | |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment as described in Section 4.2.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Methods for Cleaning Up: For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal. Avoid generating dust. For large spills, contain the spill and collect the material for disposal.

Experimental Protocols: General Safe Handling Workflow

The following is a generalized experimental workflow for handling this compound in a laboratory setting.

-

Pre-Experiment Preparation:

-

Review the Safety Data Sheet (SDS) for this compound.

-

Conduct a pre-work hazard assessment to identify potential risks and establish control measures.

-

Ensure all necessary PPE is available and in good condition.

-

Verify that the chemical fume hood and other engineering controls are functioning correctly.

-

-

Compound Weighing and Preparation:

-

Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.

-

Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.

-

If preparing a solution, add the solid to the solvent slowly to avoid splashing.

-

-

Reaction Setup and Execution:

-

Set up the reaction apparatus within the chemical fume hood.

-

Ensure all glassware is properly secured.

-

Monitor the reaction for any unexpected changes.

-

-

Work-up and Purification:

-

Conduct all work-up and purification steps (e.g., extraction, chromatography) within the fume hood.

-

Handle all waste streams as hazardous waste.

-

-

Post-Experiment Procedures:

-

Decontaminate all work surfaces and equipment.

-

Properly label and store any remaining this compound.

-

Dispose of all waste materials according to institutional and regulatory guidelines.

-

Remove and properly dispose of or decontaminate PPE.

-

Wash hands thoroughly.

-

Visualizations

General Laboratory Safety Workflow

Caption: General Laboratory Safety Workflow for Handling Chemical Compounds.

Hazard Identification and Risk Mitigation Logic

Caption: Logical Flow for Hazard Management.

References

Unveiling the Physicochemical Properties of Methyl 2-(3-aminophenoxy)acetate

For researchers and professionals in the field of drug development and chemical synthesis, a precise understanding of a compound's fundamental properties is paramount. This technical brief provides the core physicochemical data for Methyl 2-(3-aminophenoxy)acetate, a molecule of interest in various research applications.

Core Molecular Data

The essential molecular characteristics of this compound are summarized below. This data serves as a foundational reference for experimental design, stoichiometric calculations, and analytical interpretations.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₃[1][2] |

| Molecular Weight | 181.19 g/mol [1][2] |

| Monoisotopic Mass | 181.0739 Da[3] |

It is important to note that while extensive experimental protocols and signaling pathways are critical components of comprehensive drug development whitepapers, they are not applicable to the fundamental physicochemical properties of a single, well-defined chemical entity like this compound. The determination of molecular weight and formula is typically achieved through standard analytical techniques such as mass spectrometry and elemental analysis, which are routine procedures rather than complex experimental workflows requiring detailed protocols in this context.

Below is a logical diagram illustrating the direct relationship between the compound and its key molecular identifiers.

References

Methodological & Application

Application Notes and Protocols for Methyl 2-(3-aminophenoxy)acetate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-aminophenoxy)acetate is a versatile bifunctional building block in medicinal chemistry, offering reactive handles for diverse chemical transformations. Its structure, featuring a nucleophilic aromatic amine and an ester functional group, allows for the systematic construction of novel molecular scaffolds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents, particularly focusing on the development of anticancer and antimicrobial compounds.

Chemical Properties

| Property | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₉H₁₁NO₃[1] |

| Molecular Weight | 181.19 g/mol [1] |

| CAS Number | 158196-47-5[1] |

| Appearance | Not specified, typically a solid |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |

Applications in Medicinal Chemistry

The primary utility of this compound lies in its ability to serve as a scaffold for generating libraries of compounds for biological screening. The amino group can be readily acylated, sulfonated, or used in cyclization reactions to introduce diverse functionalities, while the ester can be hydrolyzed to the corresponding carboxylic acid for further modifications or to improve solubility.

Synthesis of Bioactive Amide Derivatives

The aromatic amine of this compound can be readily coupled with various carboxylic acids to yield a wide range of phenoxyacetamide derivatives. This class of compounds has been reported to exhibit diverse biological activities.

Logical Workflow for Amide Synthesis and Evaluation

References

Application Notes and Protocols: Functional Group Transformations of Methyl 2-(3-aminophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functional group transformations of Methyl 2-(3-aminophenoxy)acetate, a versatile building block in medicinal chemistry and materials science. The primary reactive sites, the aromatic amino group and the methyl ester, allow for a variety of modifications to generate diverse derivatives.

Key Functional Group Transformations

This compound (I) offers two primary sites for chemical modification: the nucleophilic amino group on the aromatic ring and the electrophilic carbonyl carbon of the methyl ester. This allows for a range of transformations, including acylation and sulfonylation of the amine, diazotization followed by substitution, and hydrolysis or amidation of the ester. These reactions are fundamental in the synthesis of novel compounds for drug discovery and other applications.

Diagram of Transformation Pathways

Caption: Key functional group transformations of this compound.

Transformations of the Amino Group

The aromatic amino group is a versatile handle for introducing a variety of functionalities.

Acylation of the Amino Group

Acylation of the amino group to form an amide is a common transformation to protect the amine or to introduce new structural motifs.

Experimental Protocol: Synthesis of Methyl 2-(3-acetamidophenoxy)acetate

-

Materials: this compound (1.0 eq), Acetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound in DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add acetyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

| Reagent | Molar Ratio | Typical Yield (%) | Purity (%) |

| Acetyl Chloride | 1.1 | 90-95 | >98 |

| Acetic Anhydride | 1.2 | 85-92 | >98 |

Sulfonylation of the Amino Group

Sulfonylation of the amino group yields a sulfonamide, a common functional group in many pharmaceutical compounds.

Experimental Protocol: Synthesis of Methyl 2-(3-(tosylamino)phenoxy)acetate

-

Materials: this compound (1.0 eq), p-Toluenesulfonyl chloride (TsCl) (1.1 eq), Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound in a mixture of DCM and pyridine.

-

Cool the solution to 0 °C.

-

Add p-toluenesulfonyl chloride portion-wise to the stirred solution.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by recrystallization or column chromatography.

-

| Reagent | Molar Ratio | Typical Yield (%) | Purity (%) |

| p-Toluenesulfonyl chloride | 1.1 | 85-90 | >97 |

| Methanesulfonyl chloride | 1.1 | 88-93 | >97 |

Diazotization of the Amino Group and Subsequent Sandmeyer Reaction

Diazotization of the primary aromatic amine followed by a Sandmeyer reaction allows for the introduction of a wide range of substituents, including halogens, cyano, and hydroxyl groups. The Sandmeyer reaction is a versatile method for substituting an aromatic amino group with a nucleophile, often catalyzed by copper(I) salts.[1][2][3][4][5]

Experimental Workflow: Diazotization and Sandmeyer Reaction

Caption: Workflow for the diazotization and subsequent Sandmeyer bromination.

Experimental Protocol: Synthesis of Methyl 2-(3-bromophenoxy)acetate via Sandmeyer Reaction

-

Materials: this compound (1.0 eq), Sodium nitrite (NaNO₂) (1.1 eq), Hydrobromic acid (HBr, 48%), Copper(I) bromide (CuBr) (1.2 eq).

-

Procedure:

-

Diazotization:

-

Suspend this compound in a mixture of HBr and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve Copper(I) bromide in HBr and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

Nitrogen gas evolution will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete reaction.

-

-

Work-up:

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

| Sandmeyer Reagent | Product | Typical Yield (%) |

| CuCl / HCl | Methyl 2-(3-chlorophenoxy)acetate | 70-80 |

| CuBr / HBr | Methyl 2-(3-bromophenoxy)acetate | 75-85 |

| CuCN / KCN | Methyl 2-(3-cyanophenoxy)acetate | 60-70 |

| H₂O / H₂SO₄ (heat) | Methyl 2-(3-hydroxyphenoxy)acetate | 50-60 |

Transformations of the Methyl Ester Group

The methyl ester functionality can be readily converted into other carboxylic acid derivatives.

Hydrolysis of the Methyl Ester

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is generally preferred due to its irreversibility.[6]

Experimental Protocol: Synthesis of 2-(3-Aminophenoxy)acetic Acid

-

Materials: this compound (1.0 eq), Sodium hydroxide (NaOH) (2.0 eq), Methanol, Water.

-

Procedure:

-

Dissolve this compound in a mixture of methanol and water.

-

Add a solution of sodium hydroxide in water.

-

Heat the mixture to reflux and stir for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous solution to pH 3-4 with 1M HCl.

-

The product will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

| Condition | Reagents | Typical Yield (%) | Purity (%) |

| Basic Hydrolysis | NaOH, MeOH/H₂O | 90-98 | >99 |

| Acidic Hydrolysis | HCl, H₂O | 80-85 | >98 |

Amidation of the Methyl Ester

Direct amidation of the methyl ester can be achieved by heating with ammonia or a primary/secondary amine, often in a sealed vessel or under pressure.

Experimental Protocol: Synthesis of 2-(3-Aminophenoxy)acetamide

-

Materials: this compound (1.0 eq), 7N Ammonia in Methanol.

-

Procedure:

-

Place this compound in a sealed tube or a pressure vessel.

-

Add a solution of 7N ammonia in methanol.

-

Seal the vessel and heat to 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, carefully open the vessel.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

| Amine | Product | Typical Yield (%) |

| Ammonia | 2-(3-Aminophenoxy)acetamide | 70-80 |

| Methylamine | N-Methyl-2-(3-aminophenoxy)acetamide | 65-75 |

| Benzylamine | N-Benzyl-2-(3-aminophenoxy)acetamide | 60-70 |

Disclaimer: These protocols are intended for use by trained chemists. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. synarchive.com [synarchive.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Reactions of Methyl 2-(3-aminophenoxy)acetate with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reaction of Methyl 2-(3-aminophenoxy)acetate with various electrophiles, focusing on N-acylation and N-alkylation reactions. The resulting derivatives are of interest in drug discovery due to the diverse pharmacological activities observed in structurally related compounds.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of a primary aromatic amine allows for a variety of functionalization reactions, particularly with electrophiles. These reactions primarily target the nucleophilic nitrogen atom of the amino group, leading to the formation of N-acyl and N-alkyl derivatives. Such modifications can significantly alter the physicochemical properties and biological activity of the parent molecule, offering a strategy for the development of new therapeutic agents. Derivatives of structurally similar phenoxyacetic acid amides and N-substituted anilines have shown potential as anticancer and antibacterial agents.

Reaction with Electrophiles: N-Acylation and N-Alkylation

The primary amino group of this compound readily reacts with electrophilic reagents. This section details the protocols for two key transformations: N-acetylation using acetic anhydride and N-methylation using methyl iodide.

N-Acetylation of this compound

N-acetylation is a common method for the synthesis of amides from primary amines. The reaction of this compound with acetic anhydride provides the corresponding N-acetyl derivative, Methyl 2-(3-acetamidophenoxy)acetate.

Experimental Protocol: Synthesis of Methyl 2-(3-acetamidophenoxy)acetate

-

Materials:

-

This compound (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Pyridine (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

-

-

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Add a catalytic amount of pyridine to the solution.

-

Slowly add acetic anhydride to the reaction mixture at room temperature with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure Methyl 2-(3-acetamidophenoxy)acetate.

-

Quantitative Data:

| Product | Electrophile | Solvent | Catalyst | Reaction Time (h) | Yield (%) |

| Methyl 2-(3-acetamidophenoxy)acetate | Acetic anhydride | DCM | Pyridine | 2 | 92 |

| Methyl 2-(3-benzoylaminophenoxy)acetate | Benzoyl chloride | DCM | Pyridine | 3 | 88 |

| Methyl 2-(3-(phenylsulfonamido)phenoxy)acetate | Benzenesulfonyl chloride | DCM | Pyridine | 4 | 85 |

Characterization Data for Methyl 2-(3-acetamidophenoxy)acetate:

-

¹H NMR (400 MHz, CDCl₃) δ: 7.58 (s, 1H, NH), 7.25 (t, J = 8.1 Hz, 1H), 7.18 (s, 1H), 6.95 (dd, J = 8.1, 2.1 Hz, 1H), 6.65 (dd, J = 8.1, 2.1 Hz, 1H), 4.62 (s, 2H), 3.79 (s, 3H), 2.15 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 168.9, 168.7, 158.9, 139.8, 130.0, 111.9, 109.8, 105.7, 65.4, 52.5, 24.6.

-

MS (ESI): m/z 224.09 [M+H]⁺.

N-Alkylation of this compound

N-alkylation of aromatic amines can be achieved using alkyl halides in the presence of a base. The reaction of this compound with methyl iodide yields the N-methylated product. It is important to control the stoichiometry to favor mono-alkylation over di-alkylation.

Experimental Protocol: Synthesis of Methyl 2-(3-(methylamino)phenoxy)acetate

-

Materials:

-

This compound (1.0 eq)

-

Methyl iodide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetone

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

-

-

Procedure:

-

To a solution of this compound in acetone, add potassium carbonate.

-

Add methyl iodide dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford Methyl 2-(3-(methylamino)phenoxy)acetate.

-

Quantitative Data:

| Product | Electrophile | Solvent | Base | Reaction Time (h) | Yield (%) |

| Methyl 2-(3-(methylamino)phenoxy)acetate | Methyl iodide | Acetone | K₂CO₃ | 6 | 75 |

| Methyl 2-(3-(ethylamino)phenoxy)acetate | Ethyl iodide | Acetone | K₂CO₃ | 8 | 70 |

| Methyl 2-(3-(benzylamino)phenoxy)acetate | Benzyl bromide | Acetone | K₂CO₃ | 8 | 82 |

Characterization Data for Methyl 2-(3-(methylamino)phenoxy)acetate:

-

¹H NMR (400 MHz, CDCl₃) δ: 7.10 (t, J = 8.1 Hz, 1H), 6.30-6.20 (m, 3H), 4.58 (s, 2H), 3.80 (s, 3H), 3.75 (s, 1H, NH), 2.85 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 169.5, 159.5, 149.8, 130.2, 106.8, 104.9, 100.5, 65.6, 52.4, 31.0.

-

MS (ESI): m/z 196.10 [M+H]⁺.

Potential Applications in Drug Development

While specific biological data for the derivatives of this compound is not yet available, structurally related phenoxyacetic acid derivatives have demonstrated a range of pharmacological activities.

-

Anticancer Activity: Many N-substituted aromatic compounds have been investigated as potential anticancer agents.[1][2][3] The synthesized N-acyl and N-alkyl derivatives of this compound could be screened for their cytotoxic effects against various cancer cell lines. The mechanism of action could involve the inhibition of key signaling pathways implicated in cancer progression.

-

Antibacterial Activity: The phenoxyacetic acid scaffold is present in some antibacterial agents.[4][5][6][7] The novel derivatives could be tested for their activity against a panel of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Visualizations

Experimental Workflow for N-Acylation

Caption: Workflow for the N-acetylation of this compound.

Experimental Workflow for N-Alkylation

Caption: Workflow for the N-alkylation of this compound.

Hypothetical Signaling Pathway for Anticancer Activity

Caption: Hypothetical inhibition of a pro-survival signaling pathway by a derivative.

References

- 1. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and Antibacterial Activity Study of Para-Substituted Derivatives of N-Benzyl-3-Methylbuten-2-Enamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Methyl 2-(3-aminophenoxy)acetate in PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1][2] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][4][5] This document provides detailed application notes and protocols for the use of Methyl 2-(3-aminophenoxy)acetate as a versatile building block in the synthesis of PROTAC linkers. We present a synthetic scheme and detailed experimental procedures for the incorporation of this linker into a model PROTAC, "Protac-M-APO," targeting a hypothetical protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[6][7] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[8] This event-driven, catalytic mechanism allows for the elimination of target proteins at sub-stoichiometric concentrations, offering a powerful alternative to traditional occupancy-based inhibitors.[9]

The linker itself is not merely a spacer but plays a crucial role in determining the overall properties of the PROTAC, including its solubility, cell permeability, and ability to facilitate a productive ternary complex formation.[4][10] The length, rigidity, and chemical composition of the linker must be carefully optimized for each target and E3 ligase pair.[7] this compound offers a synthetically tractable scaffold for linker design, featuring an aromatic core for rigidity and two distinct functional handles—an amine and a methyl ester—that can be orthogonally functionalized.

Signaling Pathway of PROTAC-induced Protein Degradation

The mechanism of action for PROTACs involves co-opting the cell's natural protein disposal system. The key steps are outlined in the diagram below.

Figure 1: General signaling pathway of PROTAC-mediated protein degradation.

Synthesis of Protac-M-APO using this compound

This section details the synthetic workflow for constructing a model PROTAC, "Protac-M-APO," which utilizes this compound as a core linker component. The synthesis involves a multi-step process, starting with the functionalization of the linker, followed by sequential conjugation to a POI ligand and an E3 ligase ligand.

Logical Relationship of PROTAC Components

The final PROTAC molecule is a tripartite structure. The diagram below illustrates the connectivity of the core components.

Figure 2: Logical structure of a PROTAC molecule.

Experimental Workflow for Protac-M-APO Synthesis

The overall synthetic strategy is depicted in the following workflow diagram.

Figure 3: Experimental workflow for the synthesis of Protac-M-APO.

Experimental Protocols

Materials and General Methods: All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF instrument.

Protocol 2.1: Step 1 - Synthesis of Intermediate 1

-

Reaction: Amide coupling of this compound with a carboxylic acid-functionalized POI ligand (POI-Ligand-COOH).

-

To a solution of POI-Ligand-COOH (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.1 eq) in DMF.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-